Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441516
InChI: InChI=1S/C11H8ClFO3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl
Molecular Formula: C11H8ClFO3
Molecular Weight: 242.63 g/mol

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate

CAS No.:

Cat. No.: VC13441516

Molecular Formula: C11H8ClFO3

Molecular Weight: 242.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate -

Specification

Molecular Formula C11H8ClFO3
Molecular Weight 242.63 g/mol
IUPAC Name ethyl 5-chloro-7-fluoro-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C11H8ClFO3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3
Standard InChI Key PSFJOMOKHYDEGJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl
Canonical SMILES CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is C₁₁H₈ClFO₃, with a molecular weight of 242.63 g/mol. Key structural features include:

  • A benzofuran ring system fused with oxygen at positions 1 and 2.

  • Chlorine and fluorine substituents at positions 5 and 7, respectively, enhancing electrophilic reactivity.

  • An ethyl ester group at position 3, facilitating solubility in organic solvents.

Spectral Characteristics

  • NMR: The 1H^1H-NMR spectrum typically shows signals for the ethyl group (δ 1.35–1.46 ppm for CH₃ and δ 4.16–4.47 ppm for CH₂), aromatic protons (δ 6.42–7.77 ppm), and halogen-induced deshielding .

  • IR: Peaks at 1714 cm⁻¹ (C=O stretch of the ester) and 1264 cm⁻¹ (C–F stretch) confirm functional groups .

  • Mass Spectrometry: HRMS analysis reveals a molecular ion peak at m/z 242.63 [M+H]⁺.

Synthesis and Optimization

Optimization Challenges

  • Regioselectivity: Competing halogenation at adjacent positions requires precise temperature control (e.g., –20°C for AlCl₃-mediated reactions) .

  • Yield Improvement: Use of Cs₂CO₃ in DMF enhances cyclization efficiency, achieving yields up to 92% .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The electron-withdrawing effects of chlorine and fluorine activate the benzofuran ring for nucleophilic attacks:

  • Amination: Reaction with piperazine or morpholine at position 7 yields analogs with enhanced bioavailability .

  • Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using NaOH, enabling further functionalization .

Oxidation and Reduction

  • Oxidation: KMnO₄ converts the benzofuran ring to a diketone, useful in prodrug design.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol, a precursor for ether derivatives .

Applications in Medicinal Chemistry

Antimicrobial Activity

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate derivatives exhibit broad-spectrum activity:

DerivativeMIC (μg/mL)Target Pathogen
Piperazine analog 2.4–25.4Staphylococcus aureus
Trifluoromethyl analog 1.0–10.2Escherichia coli

Comparative Analysis with Analogues

CompoundSubstituentsBioactivity (MIC, μg/mL)
Ethyl 6-fluorobenzofuran-3-carboxylate F at position 615.2–30.1
Ethyl 5-bromo-7-fluorobenzofuran-3-carboxylateBr at 5, F at 78.5–22.4
Ethyl 7-methoxybenzofuran-3-carboxylate OCH₃ at 725.6–50.3

The chlorine-fluorine combination in ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate provides optimal electronegativity for target binding, outperforming bromo- and methoxy-substituted analogs .

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